Cas no 703-55-9 (1-Naphthylmagnesium bromide, 0.50 M in THF)

1-Naphthylmagnesium bromide (0.50 M in THF) is a Grignard reagent widely used in organic synthesis for the introduction of the 1-naphthyl group. Prepared as a solution in tetrahydrofuran (THF), it offers high reactivity in nucleophilic additions to carbonyl compounds, enabling the formation of C–C bonds in the synthesis of alcohols, ketones, and other derivatives. The standardized 0.50 M concentration ensures consistent performance in stoichiometric reactions. THF as the solvent provides stability and solubility, minimizing decomposition risks when handled under inert conditions. Suitable for use in arylations and cross-coupling reactions, this reagent is a valuable tool for constructing complex aromatic frameworks in pharmaceuticals and fine chemicals. Proper storage under anhydrous conditions is essential to maintain reactivity.
1-Naphthylmagnesium bromide, 0.50 M in THF structure
703-55-9 structure
Product Name:1-Naphthylmagnesium bromide, 0.50 M in THF
CAS No:703-55-9
MF:C10H7BrMg
MW:231.371582269669
MDL:MFCD00015768
CID:579628
PubChem ID:24879961
Update Time:2025-05-21

1-Naphthylmagnesium bromide, 0.50 M in THF Chemical and Physical Properties

Names and Identifiers

    • Magnesium,bromo-1-naphthalenyl-
    • 1-Naphthylmagnesium bromide
    • 1-Naphthylmagnesium bromide, 0.25 M solution in THF, SpcSeal
    • 1-Naphthylmagnesium bromide, 0.25M solution in THF, AcroSeal§3
    • 1-Naphthylmagnesiumbromide,0.25MsolutioninTHF,inresealablebottle
    • magnesium,1H-naphthalen-1-ide,bromide
    • 1-NaphthylMagnesiuM broMide, 0.25M solution in THF, AcroSeal
    • 1-NaphthylMagnesiuM broMide, 0.5M in MeTHF
    • 1-Naphthomagnesium bromide
    • alpha-Naphthylmagnesium bromide
    • naphthyl magnesium bromide
    • naphthalen-1-ylmagnesium bromide
    • magnesium;1H-naphthalen-1-ide;bromide
    • DTXSID00883557
    • 1-Naphthylmagnesium bromide, 0.50 M in 2-MeTHF
    • AKOS016017848
    • PZIIGUMPOSVMSD-UHFFFAOYSA-M
    • 1-NAPHTHYLMAGNESIUMBROMIDE
    • 1-Naphthylmagnesium bromide, 0.25M in THF
    • 1-Naphthylmagnesium bromide 0.25 M in Tetrahydrofuran
    • naphthylmagnesium bromide
    • SCHEMBL453932
    • 1-Naphthylmagnesium bromide, 0.50 M in THF
    • 1-Naphthylmagnesium bromide, solution
    • MFCD00015768
    • 1-naphthyl-magnesium bromide
    • 703-55-9
    • 1-naphthyl magnesium bromide
    • Magnesium, bromo-1-naphthalenyl-
    • MDL: MFCD00015768
    • Inchi: 1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
    • InChI Key: VCBWOINKHDKRAF-UHFFFAOYSA-M
    • SMILES: [Br-].[Mg+2].C12C=CC=CC1=CC=C[C-]=2

Computed Properties

  • Exact Mass: 229.95800
  • Monoisotopic Mass: 229.95815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 175
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.908 g/mL at 25 °C
  • Boiling Point: 65 °C
  • Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • PSA: 0.00000
  • LogP: 3.48560
  • Sensitiveness: Air & Moisture Sensitive
  • Color/Form: 0.25 M slurry in THF
  • Solubility: Not determined

1-Naphthylmagnesium bromide, 0.50 M in THF Security Information

1-Naphthylmagnesium bromide, 0.50 M in THF Customs Data

  • HS CODE:29319090

1-Naphthylmagnesium bromide, 0.50 M in THF Pricemore >>

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Amadis Chemical Company Limited
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(CAS:703-55-9)1-萘基溴化镁, 0.5M IN METHF
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1-Naphthylmagnesium bromide, 0.50 M in THF Related Literature

  • 1. Atropisomer-selective ligand-coupling reactions of sulfoxides. X-Ray molecular and crystal structures for 2-({2-(4-chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol, 2-(2-hydroxy-1,1-dimethylethyl)-2,3-dihydronaphtho[2,1-d]isothiazol-3-one and (R)-(+)-2-bromo-1-(tert-butylsulfinyl)naphthalene
    Robert W. Baker,David C. R. Hockless,Geoffrey R. Pocock,Melvyn V. Sargent,Brian W. Skelton,Alexander N. Sobolev,Edi Twiss (née Stanojevic),Allan H. White J. Chem. Soc. Perkin Trans. 1 1995 2615
  • 2. Atropisomer-selective ligand-coupling reactions of sulfoxides. X-Ray molecular and crystal structures for 2-({2-(4-chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol, 2-(2-hydroxy-1,1-dimethylethyl)-2,3-dihydronaphtho[2,1-d]isothiazol-3-one and (R)-(+)-2-bromo-1-(tert-butylsulfinyl)naphthalene
    Robert W. Baker,David C. R. Hockless,Geoffrey R. Pocock,Melvyn V. Sargent,Brian W. Skelton,Alexander N. Sobolev,Edi Twiss (née Stanojevic),Allan H. White J. Chem. Soc. Perkin Trans. 1 1995 2615
  • 3. Atropisomer-selective 1,1-binapthyl synthesis via chirality transfer from sulfur
    Robert W. Baker,Geoffrey R. Pocock,Melvyn V. Sargent J. Chem. Soc. Chem. Commun. 1993 1489
  • 4. 243. The reaction of pyrophosphoryl chloride with grignard reagents
    P. C. Crofts,I. M. Downie,K. Williamson J. Chem. Soc. 1964 1240
  • D. G. Anderson,J. C. Smith,R. J. Rallings J. Chem. Soc. 1953 443

Additional information on 1-Naphthylmagnesium bromide, 0.50 M in THF

1-Naphthylmagnesium Bromide (CAS No. 703-55-9), 0.50 M in THF

1-Naphthylmagnesium bromide is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis due to its unique chemical properties and versatility. This compound, with the CAS registry number 703-55-9, is typically supplied as a solution in tetrahydrofuran (THF) at a concentration of 0.50 M, making it convenient for use in various laboratory applications. The compound is widely utilized in the synthesis of complex organic molecules, particularly those requiring nucleophilic aromatic substitution or coupling reactions.

The structure of 1-naphthylmagnesium bromide consists of a naphthalene ring system attached to a magnesium bromide moiety. This arrangement imparts the compound with strong nucleophilic characteristics, enabling it to participate in a wide range of organometallic reactions. Recent studies have highlighted its effectiveness in the synthesis of heterocyclic compounds, which are crucial components in pharmaceuticals and agrochemicals. For instance, researchers have employed this reagent in the construction of indole derivatives, showcasing its potential in drug discovery.

The synthesis of 1-naphthylmagnesium bromide involves the reaction of naphthalene with magnesium metal in the presence of a suitable solvent, such as THF. This process typically occurs under inert atmospheric conditions to prevent unwanted side reactions. The resulting solution is highly reactive and must be handled with care to ensure optimal performance and safety. The use of THF as a solvent is advantageous due to its ability to stabilize the organomagnesium species, thereby enhancing its reactivity and stability during storage.

One of the most notable applications of 1-naphthylmagnesium bromide is in the formation of biaryl compounds via Suzuki-Miyaura coupling reactions. This method has been extensively studied and optimized in recent years, with researchers exploring novel catalyst systems and reaction conditions to improve yield and selectivity. For example, a study published in *Organic Letters* demonstrated the successful use of this reagent in the synthesis of diaryl ether derivatives, which are valuable intermediates in polymer chemistry.

In addition to its role in coupling reactions, 1-naphthylmagnesium bromide has been employed as a versatile nucleophile in various substitution reactions. Its ability to undergo both aromatic and aliphatic substitutions makes it an invaluable tool for constructing complex molecular architectures. Recent advancements have focused on utilizing this reagent in tandem with other organometallic species to achieve multi-component syntheses, thereby streamlining synthetic pathways and reducing production costs.

The handling and storage of 1-naphthylmagnesium bromide require careful consideration due to its reactive nature. It is essential to store the solution under inert conditions, away from moisture and oxygen, to prevent degradation or premature reaction. Furthermore, proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks.

Looking ahead, ongoing research continues to explore new applications for 1-naphthylmagnesium bromide across diverse fields such as materials science and drug development. Its potential role in the synthesis of advanced materials, including conductive polymers and nanomaterials, is currently being investigated by researchers worldwide. These efforts underscore the importance of this compound as a key building block in modern organic synthesis.

In conclusion, 1-naphthylmagnesium bromide (CAS No. 703-55-9) stands as a testament to the ingenuity and progress within organic chemistry. Its unique properties and wide-ranging applications make it an indispensable reagent for researchers seeking to tackle complex synthetic challenges. As advancements continue to emerge, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:703-55-9)1-Naphthylmagnesium bromide, 0.50 M in THF
A1210958
Purity:99%/99%/99%
Quantity:100ml/250ml/50ml
Price ($):355.0/460.0/203.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:703-55-9)1-萘基溴化镁, 0.5M IN METHF
LE26202146
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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